molecular formula C17H18N2O3S B2413761 N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide CAS No. 303988-16-1

N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide

Cat. No.: B2413761
CAS No.: 303988-16-1
M. Wt: 330.4
InChI Key: VTESNOPJCJEPNF-UHFFFAOYSA-N
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Description

N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide is a chemical compound with the molecular formula C17H18N2O3S It is known for its unique structural features, which include an isopropyl group, a nitro group, and a sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a suitable benzene derivative, followed by the introduction of the sulfanyl group through a nucleophilic substitution reaction. The final step involves the acylation of the intermediate with isopropylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide
  • N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate

Uniqueness

N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-3-nitro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11(2)18-17(20)13-6-9-16(15(10-13)19(21)22)23-14-7-4-12(3)5-8-14/h4-11H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTESNOPJCJEPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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